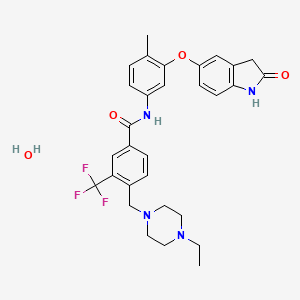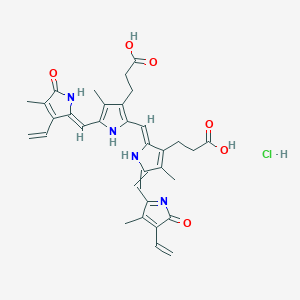
Biliverdin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biliverdin hydrochloride is a bile pigment that is produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. This compound is known for its vibrant green color and is found in various organisms, including amphibians and birds. It has significant biological functions, including antioxidant, anti-inflammatory, and immune response inhibitory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Biliverdin hydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then express active heme oxygenase-1 in the cytoplasm. The whole cells of these recombinant strains can be used as catalysts to convert heme chloride into biliverdin .
Industrial Production Methods: In industrial settings, this compound can be produced using recombinant Escherichia coli strains. These strains express cyanobacterial heme oxygenase genes optimized for E. coli expression. The production process involves batch and fed-batch bioreactor cultures, with lactose and glycerol supporting consistent biliverdin production .
Análisis De Reacciones Químicas
Types of Reactions: Biliverdin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Biliverdin can be oxidized to form various oxidation products.
Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.
Substitution: Biliverdin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: The reduction of biliverdin to bilirubin typically involves the enzyme biliverdin reductase and NADPH as a reducing agent.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation products of biliverdin.
Reduction: Bilirubin.
Substitution: Substituted biliverdin derivatives.
Aplicaciones Científicas De Investigación
Biliverdin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a standard in chromatographic and spectroscopic analyses.
Biology: Studied for its role in heme metabolism and its antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and cytoprotective effects.
Industry: Used in the production of various biochemical reagents and as a pigment in certain applications.
Mecanismo De Acción
Biliverdin hydrochloride exerts its effects primarily through its interaction with heme oxygenase and biliverdin reductase. It modulates the heme degradation process by occupying the heme binding site on heme oxygenase, preventing access of the substrate to the catalytic site of the enzyme. This regulation helps in controlling the levels of heme and its degradation products, thereby exerting antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Biliverdin hydrochloride is often compared with bilirubin, another bile pigment. Both compounds are products of heme catabolism, but they have distinct properties and functions:
Biliverdin: Green pigment, intermediate in heme degradation, has antioxidant and anti-inflammatory properties.
Bilirubin: Yellow pigment, final product of heme degradation, known for its potent antioxidant activity.
Other similar compounds include various isomers of biliverdin (IXα, IXβ, IXγ, and IXδ), which are produced through different pathways and have unique properties .
This compound stands out due to its specific role in the heme degradation pathway and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C33H35ClN4O6 |
|---|---|
Peso molecular |
619.1 g/mol |
Nombre IUPAC |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |
Clave InChI |
OZCVSEGCSGTCIO-CKKHYNBESA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
SMILES canónico |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
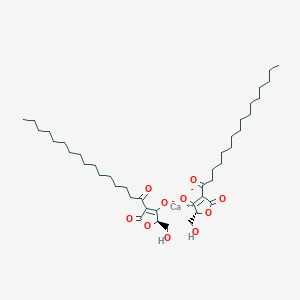
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)
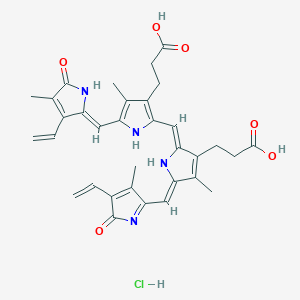
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)
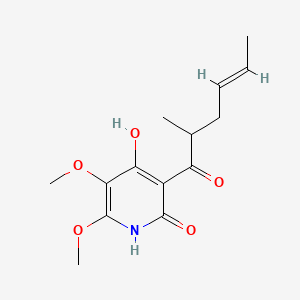

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
